

# Spectroscopic Data of 11-O-Methylpseurotin A: A Technical Guide

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## Compound of Interest

Compound Name: 11-O-Methylpseurotin A

Cat. No.: B15585995

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This technical guide provides a comprehensive overview of the spectroscopic data for **11-O-Methylpseurotin A**, a fungal metabolite belonging to the pseurotin family of natural products. This document focuses on the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data essential for the identification, characterization, and quality control of this compound.

## Chemical Structure and Properties

**11-O-Methylpseurotin A** is characterized by a unique spirocyclic  $\gamma$ -lactam core structure. Its molecular formula is  $C_{23}H_{27}NO_8$ , with a corresponding molecular weight of 445.46 g/mol .

IUPAC Name: (5S,8S,9R)-8-benzoyl-9-hydroxy-2-[(1S,2S,3Z)-1-hydroxy-2-methoxy-3-hexenyl]-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione

CAS Number: 956904-34-0

## Spectroscopic Data

The structural elucidation of **11-O-Methylpseurotin A** relies heavily on one- and two-dimensional NMR spectroscopy, as well as mass spectrometry. The following tables summarize the key spectroscopic data.

## NMR Spectroscopic Data

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data provide a detailed map of the chemical environment of each proton and carbon atom within the molecule.

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopic Data for **11-O-Methylpseurotin A**

Position	<sup>13</sup> C Chemical Shift (δc, ppm)	<sup>1</sup> H Chemical Shift (δH, ppm, multiplicity, J in Hz)
2	170.1	-
3	110.2	-
4	193.5	-
5	88.9	-
6	170.8	-
8	100.1	-
9	76.9	4.95 (d, J = 5.5)
10	74.2	4.40 (dd, J = 8.5, 5.5)
11	82.1	3.55 (m)
12	128.9	5.65 (m)
13	132.8	5.50 (m)
14	25.5	2.05 (m)
15	14.1	0.95 (t, J = 7.5)
16-CH <sub>3</sub>	10.5	1.80 (s)
8-OCH <sub>3</sub>	50.5	3.40 (s)
11-OCH <sub>3</sub>	57.9	3.25 (s)
Benzoyl-C=O	195.2	-
Benzoyl-C1'	136.5	-
Benzoyl-C2',6'	129.8	7.95 (d, J = 7.5)
Benzoyl-C3',5'	128.7	7.50 (t, J = 7.5)
Benzoyl-C4'	133.5	7.65 (t, J = 7.5)

## Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of **11-O-Methylpseurotin A**.

Table 2: High-Resolution Mass Spectrometry Data for **11-O-Methylpseurotin A**

Ion	Calculated m/z	Observed m/z
[M+H] <sup>+</sup>	446.1758	446.1755
[M+Na] <sup>+</sup>	468.1578	468.1573

## Experimental Protocols

The following provides a general overview of the methodologies used to acquire the spectroscopic data for **11-O-Methylpseurotin A**. This compound has been isolated from fungal species such as *Aspergillus fumigatus* and *Sporothrix* sp.[\[1\]](#)

## Isolation and Purification

- **Fermentation:** The producing fungal strain is cultured in a suitable liquid medium to promote the biosynthesis of secondary metabolites.
- **Extraction:** The fungal biomass and culture broth are extracted with an organic solvent, typically ethyl acetate, to obtain a crude extract.
- **Chromatography:** The crude extract is subjected to a series of chromatographic techniques, such as column chromatography on silica gel followed by preparative high-performance liquid chromatography (HPLC), to isolate **11-O-Methylpseurotin A** in pure form.

## NMR Spectroscopy

- **Instrumentation:** NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Sample Preparation:** A few milligrams of the purified compound are dissolved in a deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>) or methanol-d<sub>4</sub> (CD<sub>3</sub>OD), containing tetramethylsilane (TMS) as an internal standard.

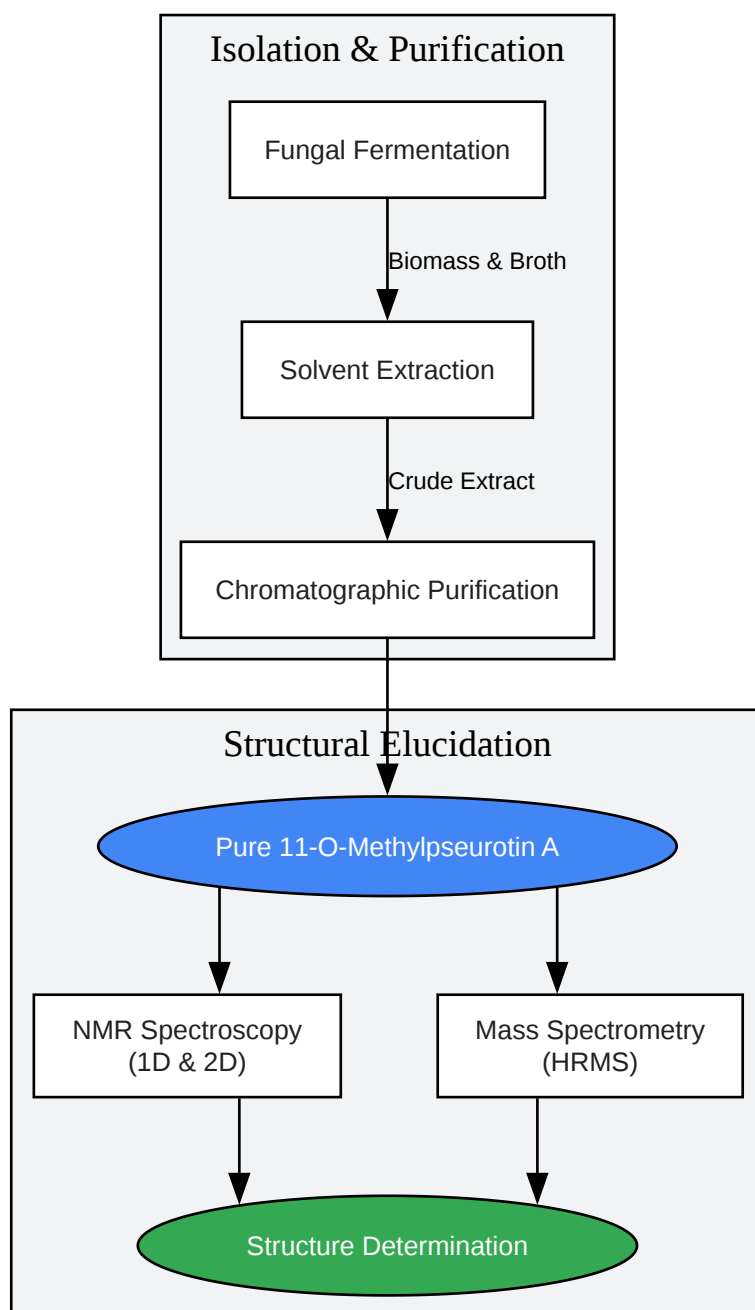
- Data Acquisition: A suite of 1D ( $^1\text{H}$ ,  $^{13}\text{C}$ ) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to assign all proton and carbon signals and to establish the connectivity within the molecule.

## Mass Spectrometry

- Instrumentation: High-resolution mass spectra are acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
- Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.
- Data Acquisition: Data is acquired in positive ion mode to observe the protonated molecule  $[\text{M}+\text{H}]^+$  and other adducts, such as the sodium adduct  $[\text{M}+\text{Na}]^+$ .

## Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like **11-O-Methylpseurotin A**.



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Caption: Workflow for the isolation and spectroscopic analysis of **11-O-Methylpseudothionin A**.

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## References

- 1. benchchem.com [benchchem.com]
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